4-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid

Catalog No.
S13798808
CAS No.
M.F
C10H11N3O2
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic a...

Product Name

4-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid

IUPAC Name

4-(pent-3-ynylamino)pyrimidine-5-carboxylic acid

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c1-2-3-4-5-12-9-8(10(14)15)6-11-7-13-9/h6-7H,4-5H2,1H3,(H,14,15)(H,11,12,13)

InChI Key

UKGXKMLLZZIKJV-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=NC=NC=C1C(=O)O

4-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring with distinct substituents. The compound is characterized by the presence of a pent-3-yn-1-yl amino group at the 4-position and a carboxylic acid functional group at the 5-position of the pyrimidine ring. Its molecular formula is C10H11N3O2C_{10}H_{11}N_{3}O_{2}, and it has a molecular weight of approximately 205.21 g/mol. The unique alkyne functionality introduced by the pent-3-yn-1-yl group enhances its chemical reactivity and potential interactions with biological systems, making it a subject of interest in medicinal chemistry and biological research .

Involving this compound may include:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity.
  • Oxidation and Reduction: The alkyne moiety can undergo oxidation reactions, potentially converting it into carbonyl or carboxylic acid derivatives.
  • Coupling Reactions: The compound can be utilized in coupling reactions to synthesize more complex molecules, particularly in drug development.

These reactions are typically carried out using reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution .

Research indicates that 4-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid exhibits significant biological activities, particularly in the context of antiproliferative effects. The compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. Its mechanism of action could involve modulation of enzyme activity or receptor interactions, suggesting potential therapeutic applications in cancer treatment and antiviral therapies .

The synthesis of 4-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid can be achieved through several methods, typically involving:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be constructed using cyclization reactions.
  • Introduction of the Amino Group: The pent-3-yn-1-yl group can be introduced via nucleophilic substitution or coupling reactions with suitable alkyl halides.
  • Carboxylation: The carboxylic acid group at the 5-position can be introduced through carboxylation reactions or by hydrolysis of esters.

These steps often require careful control of reaction conditions to ensure high yields and purity .

4-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid has several notable applications:

  • Medicinal Chemistry: Its potential as an anticancer agent due to its antiproliferative properties.
  • Biological Research: Used in studies exploring enzyme inhibition and receptor binding.
  • Material Science: Explored for its unique chemical properties that may allow for novel applications in materials engineering.

The versatility of this compound makes it an attractive candidate for further research and development .

Interaction studies focus on understanding how 4-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid interacts with various biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how effectively the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating the biochemical pathways influenced by the compound's interactions.
  • Structure–Activity Relationship Analysis: Understanding how structural variations affect biological activity.

These insights are crucial for optimizing its efficacy as a therapeutic agent and for identifying potential side effects .

Several compounds share structural similarities with 4-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid. Below is a comparison highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-Aminopyrimidine-5-carboxylic acidLacks pentynyl substitutionSimpler structure; no alkyne functionality
4-[(But-1-yn-3-yl)amino]pyrimidine-5-carboxylic acidSimilar structure but shorter alkyne chainLess steric hindrance; different reactivity
4-(Pentylamino)pyrimidine-5-carboxylic acidAliphatic amine instead of an alkyneLacks unsaturation; different reactivity profile
4-(Pent-1-en-3-yl)amino]pyrimidine -5-carboxylic acidContains an alkene instead of alkynePotentially different biological activity due to double bond presence

The uniqueness of 4-[(Pent-3-yn-1-yla)mino]pyrimidine -5-carboxylic acid lies in its specific substitution pattern, which significantly influences its reactivity and interactions with other molecules. The presence of the pentynyl group allows for additional sites for chemical modification and potential interactions, making it a versatile compound for various applications in medicinal chemistry and material science .

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

205.085126602 g/mol

Monoisotopic Mass

205.085126602 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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